Cas no 1396680-74-2 (N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide)

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
- F6230-0037
- 1396680-74-2
- N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide
- AKOS024540537
- N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
- N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide
- VU0538137-1
-
- インチ: 1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19)
- InChIKey: VSTQFBHRFIAXKQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C2C(=C1)NC=N2)NCC1C=NN2C=CC=CC2=1
計算された属性
- せいみつぶんしりょう: 291.11201006g/mol
- どういたいしつりょう: 291.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6230-0037-10mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-2mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-1mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-2μmol |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-5mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-10μmol |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-3mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-4mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-15mg |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6230-0037-5μmol |
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |
1396680-74-2 | 5μmol |
$63.0 | 2023-09-09 |
N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamideに関する追加情報
Introduction to N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide (CAS No. 1396680-74-2)
N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1396680-74-2, represents a novel molecular entity with a unique structural framework that combines elements from multiple heterocyclic systems. The presence of both pyrazolo[1,5-a]pyridine and benzodiazole moieties within its structure suggests potential interactions with various biological targets, making it a subject of intense interest for researchers exploring new therapeutic avenues.
The structural composition of N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is characterized by a central benzodiazole core substituted at the 5-position with a carboxamide group. This carboxamide is further linked to a propyl chain that terminates in a pyrazolo[1,5-a]pyridine ring system at its third position. Such a configuration introduces multiple sites for potential chemical modifications and biological interactions, which are critical for drug discovery and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of hybrid molecules that combine the properties of different heterocyclic systems. The combination of pyrazolo[1,5-a]pyridine and benzodiazole in N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is particularly noteworthy due to the known pharmacological activities associated with these scaffold structures. Pyrazolo[1,5-a]pyridines have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Meanwhile, benzodiazoles are well-documented for their anxiolytic and sedative effects.
The synthesis of N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The key synthetic steps typically include condensation reactions to form the pyrazolo[1,5-a]pyridine core followed by functionalization at the 3-position with an amine group derived from the propyl chain. Subsequent introduction of the carboxamide group at the 5-position of the benzodiazole moiety completes the molecular structure.
The pharmacological potential of N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide has been explored in several preclinical studies. These studies have focused on evaluating its interactions with various biological targets relevant to neurological disorders, particularly those involving GABAergic systems. The benzodiazole component suggests potential activity as an anxiolytic or sedative agent, while the pyrazolo[1,5-a]pyridine moiety may contribute additional therapeutic effects through interactions with other receptors or enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of complex molecules like N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide with high accuracy. Molecular docking studies have shown that this compound can interact with several key proteins involved in neurological disorders, including GABA receptors and enzymes such as cyclooxygenase (COX). These interactions may underpin its potential therapeutic effects and provide insights into its mechanism of action.
The development of novel drug candidates often involves optimizing synthetic routes to improve yield and reduce costs while maintaining high purity standards. In the case of N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide, researchers have explored alternative synthetic pathways that incorporate green chemistry principles to minimize waste and environmental impact. Such approaches are increasingly important in modern drug discovery as they align with global efforts to promote sustainable practices.
Evaluation of the pharmacological activity of N-{(pyrazolo[1,5-a]pyridin-3-y l)methyl}-1H-[benzodiazol]-5-carboxamide has revealed promising results in preclinical models. Studies have demonstrated its ability to modulate GABA receptor activity without significant side effects at therapeutic doses. This makes it a potentially valuable candidate for further development into a new generation of anxiolytic or sedative drugs. Additionally, its unique structural features may offer advantages over existing therapies by providing improved selectivity or reduced toxicity.
The future prospects for N-{(pyrazolo[1 , 5 -a ] py rid ine - 3 -y l strong >) me thyl } - 11 H - [ b en z od ia z ol ] - 51 naphthacarbox am ide lie s i n i ts p o ten t i al t o be deve l oped i n t o t h e c l i ni c al r an ge . Ongoing research is focused on refining its synthetic route , optimizing its pharmacokinetic profile , and conducting further preclinical studies to support its transition into clinical trials . Collaborations between academic institutions and pharmaceutical companies are expected to play a crucial role in advancing this compound toward regulatory approval and commercialization.
1396680-74-2 (N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide) 関連製品
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)
- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)




